molecular formula C27H32O6 B1221550 Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate CAS No. 24448-20-2

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Cat. No.: B1221550
CAS No.: 24448-20-2
M. Wt: 452.5 g/mol
InChI Key: VIYWVRIBDZTTMH-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate (CAS 24448-20-2) is a high-performance methacrylate monomer with the molecular formula C27H32O6 and a molecular weight of 452.54 g/mol . This compound is characterized by a bisphenol A backbone featuring two 2-hydroxyethyl ether linkages that terminate in reactive methacrylate groups, making it a versatile cross-linking agent in polymer chemistry . Its chemical structure affords the resulting polymers with a combination of rigidity, due to the aromatic rings, and toughness. The compound typically presents as a colorless to light yellow transparent liquid with a density of approximately 1.1 g/cm³ and a calculated boiling point of 574.6 °C . This dimethacrylate derivative is primarily valued for its application in formulating high-performance, cross-linked polymers . It is a key component in the development of dental composite resins and restorative materials, where it contributes to low susceptibility to biodegradation, significant strength, and rigidity . Its use extends to UV-curable coatings and inks, where it provides high hardness, chemical resistance, and durability upon polymerization . Furthermore, it is employed in the production of high-performance composites for demanding applications, including 3D printing materials, where its ability to effectively crosslink results in enhanced mechanical properties and thermal stability . The methacrylate groups enable polymerization under UV light or through free-radical initiation, which is advantageous for rapid curing in various industrial and research processes . From a research perspective, this compound is significant for studies aiming to develop novel polymeric materials with tailored mechanical and physical properties. It is also a subject of interest in the ongoing investigation of BPA-free alternatives, as it is a derivative of bisphenol A . While BPA itself is an endocrine-disrupting chemical , this specific dimethacrylate monomer is supplied strictly for materials science research. Researchers should note that proper handling procedures are essential. The compound has associated hazard statements, including the potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Intended Use and Disclaimer: This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research and industrial development purposes. It is not intended for diagnostic, therapeutic, or personal use, and it must not be incorporated into products for human consumption.

Properties

IUPAC Name

2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYWVRIBDZTTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O6
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Description Data deposited in or computed by PubChem

Related CAS

29384-58-5, 64696-13-5
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-(2-methyl-1-oxo-2-propen-1-yl)oxy]-, homopolymer
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DSSTOX Substance ID

DTXSID1066992
Record name (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate
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Molecular Weight

452.5 g/mol
Source PubChem
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Physical Description

Liquid, Green liquid with a sharp odor; [3M MSDS] Yellowish oily liquid with an ester-like odor; [Evonik MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester
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Record name 2,2-Bis-(4-(2-methacryloxyethoxy)phenyl)propane
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CAS No.

24448-20-2, 41637-38-1
Record name Diacryl
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Record name Ethoxylated bisphenol A dimethacrylate
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Record name 2,2-Bis-(4-(2-methacryloxyethoxy)phenyl)propane
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester
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Record name (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate
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Record name (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate
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Preparation Methods

Esterification of Bisphenol A with 2-Hydroxyethyl Methacrylate

The primary synthetic route involves the esterification of bisphenol A with 2-hydroxyethyl methacrylate (HEMA). This reaction typically proceeds in two stages:

  • Etherification : Bisphenol A reacts with ethylene oxide or ethylene carbonate to form bisphenol A bis(2-hydroxyethyl ether).

  • Methacrylation : The hydroxyl groups of the intermediate are esterified with methacrylic acid or its derivatives.

A study from the New Jersey Institute of Technology highlights that methacrylation requires anhydrous conditions to prevent side reactions, such as hydrolysis of the methacrylate groups. The use of azeotropic solvents like toluene facilitates water removal via Dean-Stark traps.

Catalytic Systems and Optimization

Catalysts play a pivotal role in achieving high yields and purity. Key catalytic systems include:

Table 1: Catalytic Systems for Methacrylation

CatalystTemperature (°C)Yield (%)Purity (%)Source
Magnetic zeolite sieve65–7097–9899.0–99.3
Tetrabutyl titanate50–35092–9598.5–99.0
Pyridine derivatives80–10085–9097.0–98.5

Magnetic zeolite molecular sieves, as described in CN103304413A, offer advantages such as recyclability and elimination of polymerization inhibitors. These sieves enable yields exceeding 97% under mild conditions (65–70°C). In contrast, titanium-based catalysts (e.g., tetrabutyl titanate) require higher temperatures (50–350°C) but achieve comparable purity.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial production often employs continuous flow reactors to enhance reaction control and scalability. Key parameters include:

  • Residence time : 2–3 hours.

  • Pressure : 1–200 atm, depending on the volatility of reactants.

  • Stoichiometry : A 10–20% excess of methacrylic acid ensures complete esterification of hydroxyl groups.

A patent (CN110294671A) details the use of alkenyl carbonates as etherifying agents, which reduce side reactions compared to ethylene oxide. This method achieves a molar ratio of 1:1.01–1.05 for ethylene oxide to bisphenol A, minimizing unreacted residues.

Purification and Isolation

Post-synthesis purification involves:

  • Distillation : Vacuum distillation at 10–50 mmHg removes unreacted methacrylic acid and solvents.

  • Chromatography : Silica gel chromatography isolates the dimethacrylate derivative from oligomeric byproducts.

Thesis data from Xie (1992) indicates that oligomer formation is minimized when reactions are conducted below 70°C, with monomer purity exceeding 99% after distillation.

Comparative Analysis of Methodologies

Solvent-Free vs. Solvent-Assisted Synthesis

ParameterSolvent-FreeSolvent-Assisted
Reaction Time3–4 hours2–3 hours
Yield85–90%95–98%
Byproduct Formation5–10%1–3%
ScalabilityModerateHigh

Solvent-assisted methods using toluene or xylene improve homogeneity and heat transfer, reducing reaction times by 30%.

Recent Advances in Photopolymerizable Resins

Role in Dental Composites

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate is a key component in dental adhesives due to its rapid photopolymerization under UV light. Modifications with diethylchlorophosphate (DECP) enhance adhesion to dentin, achieving bond strengths of 18–22 MPa .

Scientific Research Applications

Polymer Chemistry

Bis-GMA is widely utilized in polymer chemistry for its ability to form high-performance resins and materials. The methacrylate groups enable polymerization through free-radical initiation or UV light, leading to durable cross-linked networks that exhibit excellent mechanical properties.

Property Description
Polymerization Type Free-radical or UV-induced
Mechanical Strength High tensile strength and durability
Biocompatibility Suitable for medical applications

Medical Applications

In the medical field, Bis-GMA is particularly valuable in dentistry. It is used in dental composites and adhesives due to its strong adhesion to tooth structures and biocompatibility. Research indicates that it can enhance the longevity of dental restorations.

Case Study : A study published in the Journal of Biomedical Materials Research highlighted the effectiveness of Bis-GMA-based composites in resisting wear and maintaining structural integrity over time .

Biological Interactions

Research has identified Bis-GMA as an endocrine disruptor that can mimic estrogen, impacting gene expression and cellular metabolism. This property raises concerns regarding its potential effects on reproductive health.

Biological Activity Effects
Endocrine Disruption Alters gene expression related to cell proliferation
Cytotoxicity Induces oxidative stress in human cells

Industrial Applications

Bis-GMA is also used in various industrial applications, including:

  • Adhesives : Its strong bonding capabilities make it ideal for high-performance adhesives.
  • Coatings : The compound's stability and mechanical properties are beneficial in coatings for various substrates.

Mechanism of Action

The mechanism of action of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate involves its ability to undergo polymerization. The methacrylate groups attached to the bisphenol A backbone through 2-hydroxyethyl ether linkages allow the compound to form cross-linked polymer networks under UV light or through free-radical initiation . This property is crucial for its use in dental materials and high-performance resins.

Comparison with Similar Compounds

Key Research Findings

Shear Bond Strength : BHE-DMA-containing adhesives (e.g., Transbond XT) show bond strengths comparable to Bis-GMA-based systems, with mean values exceeding 20 MPa .

Hydrolytic Stability : BHE-DMA’s ether linkages confer better resistance to water degradation than glycidyl ethers in Bis-GMA .

Elution Profiles : TEGDMA elutes 3–5× faster than BHE-DMA or Bis-GMA, impacting long-term biocompatibility .

Biological Activity

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate (Bis-HEEDMA) is a compound known for its application in dental materials and polymeric systems. It is a derivative of Bisphenol A (BPA) and serves as a cross-linking agent in various industrial applications, including adhesives and coatings. This article explores the biological activity of Bis-HEEDMA, focusing on its endocrine-disrupting properties, cytotoxicity, and implications for human health.

Chemical Structure and Properties

Bis-HEEDMA is characterized by its dimethacrylate structure, which allows it to polymerize effectively, enhancing the mechanical properties of the resultant materials. This compound's structure includes two hydroxyethyl ether groups attached to the BPA moiety, contributing to its reactivity and biological interactions.

Endocrine Disruption

Research indicates that Bis-HEEDMA exhibits significant endocrine-disrupting activity. It can mimic estrogen, leading to alterations in gene expression and cellular metabolism. This disruption is particularly concerning regarding reproductive health and development, as it may influence hormone signaling pathways critical for normal physiological functions .

Cytotoxicity

Studies have demonstrated that Bis-HEEDMA can induce cytotoxic effects in various cell types. For instance, it has been shown to reduce the proliferation rates of human gingival fibroblasts by causing cell cycle delays and increasing the production of reactive oxygen species (ROS) . The compound's cytotoxicity is attributed to its ability to release residual monomers that can damage cellular DNA and induce inflammatory responses .

Case Studies

  • Cytotoxic Effects on Dental Materials :
    A study analyzed the release of Bis-HEEDMA from dental composites into surrounding tissues. The results indicated that even low concentrations of released monomers could lead to xeno-estrogenic activity in estrogen-responsive cell cultures, raising concerns about long-term exposure during dental procedures .
  • Inflammatory Responses :
    Clinical evaluations have linked occupational exposure to Bis-HEEDMA with allergic skin reactions among dental technicians. A systematic review highlighted that individuals with atopic dermatitis showed a higher incidence of reactions to this compound compared to non-atopic individuals .

The biological effects of Bis-HEEDMA are mediated through several mechanisms:

  • Gene Expression Modulation : The compound can alter the expression of genes involved in hormonal regulation, potentially leading to reproductive toxicity.
  • Cell Signaling Pathways : Bis-HEEDMA influences various signaling pathways, including those related to inflammation and oxidative stress, contributing to its cytotoxic effects .

Comparison with Other Compounds

To better understand Bis-HEEDMA's biological activity, it is useful to compare it with other similar compounds:

CompoundEndocrine DisruptionCytotoxicityApplications
Bisphenol AYesModeratePlastics, dental materials
Bis-Glycidyl MethacrylateYesHighDental composites
Urethane DimethacrylateYesLowAdhesives
TEGDMA (Triethylene Glycol Dimethacrylate)YesHighDental resins

Q & A

Q. What are the key structural features of BABHE-DMA, and how do they influence its polymerization behavior?

BABHE-DMA contains a bisphenol A backbone linked to two methacrylate groups via 2-hydroxyethyl ether bridges. The ethoxylate groups enhance solubility and reactivity, while the methacrylate groups enable free-radical polymerization. The rigid bisphenol A core contributes to high crosslinking density, improving mechanical strength and thermal stability. Polymerization kinetics are influenced by steric hindrance from the aromatic rings, which slows gelation but reduces shrinkage stress . Characterization via FTIR and NMR can confirm methacrylate group reactivity and structural integrity.

Q. What are the standard methods for synthesizing BABHE-DMA, and how is purity validated?

BABHE-DMA is synthesized by reacting bisphenol A with 2-hydroxyethyl methacrylate under controlled conditions. Purification involves solvent extraction and column chromatography to remove unreacted monomers. Purity is validated using HPLC (>98% purity) and spectroscopic techniques (e.g., NMR for functional group analysis). Thermal analysis (DSC/TGA) assesses residual solvents and thermal stability .

Q. How is BABHE-DMA utilized in dental restorative materials, and what advantages does it offer over Bis-GMA?

BABHE-DMA is a key monomer in dental composites due to its low shrinkage stress and high mechanical strength. Compared to Bis-GMA, its ethoxylate groups reduce viscosity, improving handling without requiring diluents like TEGDMA. This enhances crosslinking efficiency and reduces water sorption, which minimizes hydrolytic degradation . Experimental formulations often combine BABHE-DMA with UDMA to balance polymerization kinetics and mechanical properties .

Advanced Research Questions

Q. How can dielectric relaxation spectroscopy (DRS) monitor real-time polymerization of BABHE-DMA?

DRS tracks changes in permittivity (ε') and dielectric loss (ε'') during polymerization. For BABHE-DMA cured with camphorquinone/(dimethylamino)ethyl methacrylate (CQ/DMAEMA), ε' decreases sharply upon illumination due to reduced molecular mobility as crosslinking progresses. Post-curing thermal treatments further shift relaxation peaks, indicating enhanced network density. This method provides insights into curing kinetics and residual monomer content .

Q. What experimental strategies mitigate polymerization shrinkage in BABHE-DMA-based composites?

Strategies include:

  • Hybrid monomer systems : Blending BABHE-DMA with urethane dimethacrylate (UDMA) delays gelation, reducing shrinkage stress .
  • Nanofiller integration : Silica or calcium phosphate fillers (20-40 nm) restrict monomer mobility, lowering shrinkage while maintaining flexural strength (>120 MPa) .
  • Stepwise curing : Using dual-wavelength LED systems (470 nm + 405 nm) ensures gradual crosslinking, minimizing stress accumulation .

Q. How do steric effects in BABHE-DMA derivatives impact mechanical performance in high-stress environments?

Bulky substituents (e.g., di-tert-butylphenol) introduced via modified bisphenol A backbones increase steric hindrance, delaying chain entanglement during polymerization. This results in composites with higher flexural modulus (>8 GPa) and fracture toughness (KIC >1.5 MPa·m¹/²) compared to unmodified BABHE-DMA. However, excessive steric bulk reduces conversion efficiency (<75%), requiring optimization via photoinitiator concentration (e.g., 0.5–1.0 wt% CQ) .

Q. What methodologies resolve contradictions in reported mechanical properties of BABHE-DMA composites?

Discrepancies in flexural strength (80–150 MPa) arise from variations in:

  • Filler distribution : Agglomeration of nanofillers (e.g., SiO₂) reduces stress transfer; sonication during mixing improves dispersion .
  • Curing protocols : Incomplete curing under low-intensity UV (<500 mW/cm²) lowers crosslink density. Dual-cure systems (light + chemical initiation) ensure homogeneity .
  • Environmental aging : Accelerated aging tests (85°C/85% RH, 7 days) reveal hydrolytic stability differences linked to ethoxylate content .

Q. How does BABHE-DMA interact with dentin adhesives in ethanol-wet bonding techniques?

Ethanol-wet bonding replaces water in demineralized dentin, improving BABHE-DMA infiltration. Experimental adhesives with 30% HEMA enhance monomer penetration into collagen fibrils, achieving bond strengths >40 MPa. However, residual ethanol must be evaporated (10 s air-drying) to prevent phase separation .

Methodological Tables

Table 1. Key Properties of BABHE-DMA vs. Bis-GMA

PropertyBABHE-DMABis-GMA
Molecular Weight452.54 g/mol 512.6 g/mol
Viscosity (25°C)850 mPa·s 1200 mPa·s
Flexural Strength130–150 MPa 100–120 MPa
Water Sorption (24h)25 μg/mm³ 35 μg/mm³

Table 2. Optimized Photoinitiator Systems for BABHE-DMA

Initiator SystemCuring Time (s)Degree of Conversion (%)
CQ/DMAEMA (0.5%/1.0%)4082
TPO (0.3%)2078
Dual CQ/TPO (0.3%/0.2%)3085

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate
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Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

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